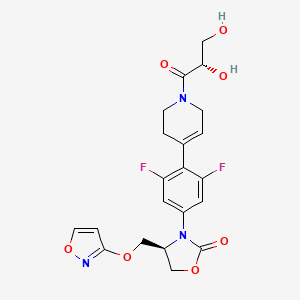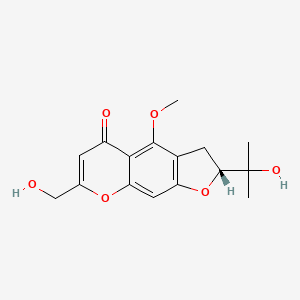![molecular formula C18H26ClN3O2 B11932965 (1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saxagliptin hydrate is an orally active hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin hydrate involves multiple steps, starting from commercially available starting materials. One common method involves the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach uses sodium borohydride to reduce the enamine, followed by the resolution of racemates using di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of saxagliptin hydrate typically follows the same synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of expensive catalysts and reagents .
Análisis De Reacciones Químicas
Types of Reactions: Saxagliptin hydrate undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.
Reduction: The reduction of saxagliptin involves the use of reducing agents like sodium borohydride.
Substitution: Saxagliptin can undergo substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
5-Hydroxy saxagliptin: Formed through oxidation.
Reduced saxagliptin: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Saxagliptin hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Industry: Used in the pharmaceutical industry for the development of antidiabetic medications.
Mecanismo De Acción
Saxagliptin hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition increases the levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion and decrease glucagon release, thereby improving glycemic control . Saxagliptin forms a reversible, histidine-assisted covalent bond with the enzyme, leading to its inhibition .
Comparación Con Compuestos Similares
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with similar hypoglycemic effects.
Vildagliptin: Similar mechanism of action but different pharmacokinetic profile.
Liraglutide: A glucagon-like peptide-1 receptor agonist with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: Saxagliptin hydrate is unique in its high selectivity for dipeptidyl peptidase-4 and its ability to form a reversible covalent bond with the enzyme. This results in a prolonged duration of action and effective glycemic control .
Propiedades
Fórmula molecular |
C18H26ClN3O2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10-,11+,12-,13?,14+,15-,17?,18?;/m1./s1 |
Clave InChI |
TUAZNHHHYVBVBR-KGNCXOGNSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]1N(C(C2)C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.Cl |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)



![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
